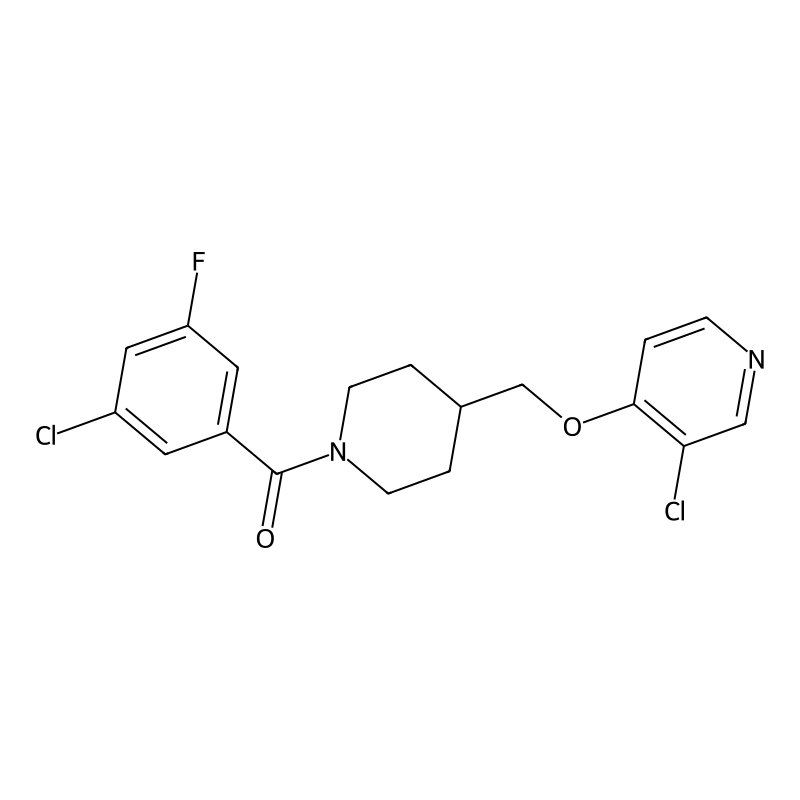

3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a chlorinated and fluorinated benzoyl group. This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of halogen atoms (chlorine and fluorine) in its structure often enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine can be attributed to the functional groups present in its structure. The chlorinated and fluorinated aromatic rings can participate in electrophilic aromatic substitution reactions, while the piperidine nitrogen may engage in nucleophilic attacks or coordination with metal catalysts. Additionally, the methoxy group can undergo demethylation or substitution reactions under strong acidic or basic conditions.

Compounds similar to 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine have been investigated for various biological activities, including anti-cancer properties, antibacterial effects, and modulation of neurotransmitter systems. Specifically, derivatives of piperidine have shown potential as inhibitors of kinases involved in cancer progression, such as Aurora A kinase, suggesting that this compound may also exhibit similar inhibitory effects due to its structural characteristics .

The synthesis of 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multi-step organic reactions:

- Formation of the Piperidine Derivative: The initial step may involve the reaction of piperidine with an appropriate benzoyl chloride derivative to introduce the benzoyl group.

- Chlorination and Fluorination: Subsequent steps would include selective chlorination and fluorination to achieve the desired substitutions on the aromatic ring.

- Methoxylation: The introduction of the methoxy group can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity samples for further analysis.

The applications of 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine are primarily in medicinal chemistry as potential therapeutic agents. Given its structural features, it may serve as a lead compound for developing new anti-cancer drugs or agents targeting specific kinases involved in cell signaling pathways. Additionally, its derivatives could be explored for use in treating neurological disorders due to their interaction with neurotransmitter systems.

Interaction studies involving 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine would focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to evaluate these interactions quantitatively. Furthermore, studies assessing its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—would be essential for determining its viability as a drug candidate.

Several compounds share structural similarities with 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-(3-Chlorobenzoyl)-4-piperidone | Contains a chlorobenzoyl group | Lacks fluorination but retains piperidine core |

| 1-(2-Fluorobenzoyl)-4-piperidinone | Fluorinated benzoyl group | Similar piperidine structure with different substitution |

| 4-Methoxy-N-(4-pyridinyl)piperazine | Methoxy-substituted piperazine | Different nitrogen heterocycle but similar activity profile |

These compounds illustrate variations in substitution patterns that can affect biological activity and pharmacological profiles. The unique combination of chlorine and fluorine substitutions in 3-chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine may enhance its potency and selectivity compared to these analogs.